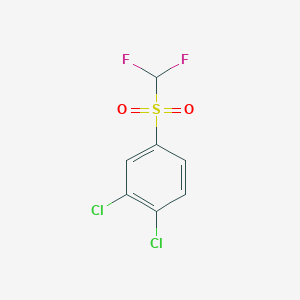
1,2-Dichloro-4-difluoromethanesulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,2-Dichloro-4-difluoromethanesulfonylbenzene involves several steps. One common method includes the reaction of 1,2-dichlorobenzene with difluoromethanesulfonyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
1,2-Dichloro-4-difluoromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
1,2-Dichloro-4-difluoromethanesulfonylbenzene has several applications in scientific research:
作用機序
The mechanism of action of 1,2-Dichloro-4-difluoromethanesulfonylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the modification of biomolecules, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use .
類似化合物との比較
1,2-Dichloro-4-difluoromethanesulfonylbenzene can be compared with other halogenated aromatic compounds, such as:
1,2-Dichlorobenzene: Similar in structure but lacks the difluoromethanesulfonyl group.
1,2-Dichloro-4-nitrobenzene: Contains a nitro group instead of the difluoromethanesulfonyl group.
1,2-Dichloro-4-fluorobenzene: Contains a single fluorine atom instead of the difluoromethanesulfonyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
生物活性
1,2-Dichloro-4-difluoromethanesulfonylbenzene is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H4Cl2F2O2S
- Molecular Weight : 251.07 g/mol
- IUPAC Name : 1,2-Dichloro-4-(difluoromethanesulfonyl)benzene
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For example, it may inhibit protein tyrosine phosphatases, which are crucial for cellular signaling and regulation.
- Receptor Binding : It can bind to specific receptors that modulate cellular responses, influencing processes such as inflammation and cell proliferation .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Cytotoxic Effects on Cancer Cells :
A study evaluated the cytotoxicity of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast and lung cancer cells, indicating its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction through mitochondrial pathways . -
Environmental Impact Studies :
Research has also focused on the environmental implications of this compound, particularly in relation to its persistence and toxicity in aquatic systems. Studies have shown that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects . -
Pharmacological Applications :
In pharmacological contexts, the compound has been investigated for its ability to modulate inflammatory responses in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
特性
分子式 |
C7H4Cl2F2O2S |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
1,2-dichloro-4-(difluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H |
InChIキー |
BGIZPOQCKODARH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















